molecular formula C12H10Cl2N2O2S B231255 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B231255
M. Wt: 317.2 g/mol
InChI Key: LROLEMBQNTTXPG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as DCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2). DCB is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide as a protein kinase inhibitor involves its binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to the target protein. This results in the inhibition of the kinase activity and the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards protein kinases. This compound has been shown to have nanomolar inhibitory activity towards several CDKs, making it a valuable tool for studying the regulation of the cell cycle. However, one of the limitations of using this compound is its potential toxicity towards cells, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide in scientific research. One area of interest is the development of this compound analogs with improved potency and selectivity towards specific protein kinases. Another area of interest is the investigation of the role of this compound in the regulation of other cellular processes, such as DNA damage response and DNA repair. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a yield of approximately 70%.

Scientific Research Applications

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide has been used in scientific research for various purposes, including as an inhibitor of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in proteins. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-1-2-11(14)12(7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2

InChI Key

LROLEMBQNTTXPG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl

Origin of Product

United States

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